Product packaging for Diammonium isobutyl phosphate(Cat. No.:CAS No. 101012-84-4)

Diammonium isobutyl phosphate

Cat. No.: B1139173
CAS No.: 101012-84-4
M. Wt: 188.162541
Attention: For research use only. Not for human or veterinary use.
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Description

Diammonium isobutyl phosphate (CAS 101012-84-4) is a specialized organophosphate salt serving as a critical, non-commercially available intermediate in contemporary biochemical and biotechnological research . Its primary research value lies in enabling the establishment of novel biosynthetic pathways. For instance, it acts as a key starting material in developing a biosynthetic route to isobutene, where researchers have developed customized, one-pot synthetic methods to produce this ammonium salt due to its lack of commercial availability . The compound is the diammonium salt of isobutyl monophosphate, with researchers often employing efficient synthesis protocols under mild conditions from isobutanol, using tetrabutylammonium dihydrogenphosphate activated by trichloroacetonitrile to generate the reactive phosphate intermediate . The resulting this compound is noted for its properties that can differ significantly from the corresponding free acid, particularly in solubility and stability, which aids in its isolation and purification as a crystalline solid . This compound is strictly for research applications and is an essential enabling reagent for scientists exploring enzymatic reactions and advanced metabolic engineering. Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H17N2O4P B1139173 Diammonium isobutyl phosphate CAS No. 101012-84-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

101012-84-4

Molecular Formula

C4H17N2O4P

Molecular Weight

188.162541

Origin of Product

United States

Synthetic Methodologies for Diammonium Isobutyl Phosphate

Precursor Selection and Preparation Strategies for Isobutyl Phosphorylation

The successful synthesis of the target compound begins with the careful selection and preparation of the primary precursors: an isobutyl group donor and a phosphorylating agent.

The most direct strategy for introducing the isobutyl moiety is the direct use of isobutanol as the starting material. nih.govnih.gov This approach leverages the nucleophilic character of the primary hydroxyl group of isobutanol, which attacks an activated phosphorus center. In this context, the "derivatization" is the phosphorylation reaction itself, converting the simple alcohol into a phosphate (B84403) monoester.

Alternative chemical strategies involve the use of derivatizing agents to modify functional groups. For instance, isobutyl chloroformate (i-BuCF) is used in aqueous isobutanol/pyridine environments to derivatize amine, thiol, and carboxylic acid groups into N(O,S)-iso-butyloxycarbonyl isobutyl esters, demonstrating the reactivity of isobutanol-derived reagents in chemical synthesis. researchgate.net However, for the synthesis of isobutyl phosphate, the direct phosphorylation of isobutanol remains the most common and efficient pathway. nih.govresearchgate.net

The choice of phosphorylating agent is critical to the success of the esterification reaction. A variety of agents can be used, each with distinct mechanisms and reactivity profiles. A common strategy involves the in situ activation of a stable phosphate source.

In a well-documented method, the phosphorylating agent is not a single, isolated compound but rather a reactive intermediate generated within the reaction mixture. researchgate.netresearchgate.net This is achieved by combining tetrabutylammonium (B224687) dihydrogenphosphate with an activating agent, trichloroacetonitrile (B146778), in an acetonitrile (B52724) solvent. nih.govresearchgate.net This combination gives rise to a mixed anhydride-like activated phosphate, which is highly susceptible to nucleophilic attack by the alcohol. researchgate.netresearchgate.net The optimization of this system involves adjusting the molar ratios of the precursors; a common approach uses a 2.4-fold excess of trichloroacetonitrile and a 2-fold excess of the phosphate source relative to the starting alcohol to drive the reaction to completion. researchgate.net

Other phosphorylating agents used in broader organic synthesis include phosphorus oxychloride and phosphorus pentoxide, which react with alcohols to form phosphate esters. researchgate.netgoogle.comgoogle.com Additionally, iodine-mediated phosphorylation using diethyl H-phosphite has been shown to be effective for a range of alcohols, including isobutanol. acs.org

Table 1: Comparison of Selected Phosphorylating Systems

Phosphorylating System Starting Materials Solvent Key Features
Mixed Anhydride (B1165640) (in situ) Tetrabutylammonium dihydrogenphosphate, Trichloroacetonitrile Acetonitrile Mild reaction conditions; avoids pyrophosphate byproducts; used in one-pot synthesis. researchgate.net
Iodine-Mediated Diethyl H-phosphite, Iodine Solvent-free Uses a catalyst (I₂) and an oxidant (H₂O₂); high yields. acs.org
Phosphorus Pentoxide P₂O₅, Alcohol None/Inert Classical method; can lead to mixtures of mono- and di-esters. researchgate.net

Direct Esterification and Ammonium (B1175870) Salt Formation Techniques

A customized, one-pot synthesis for isobutyl monophosphate ammonium salt has been developed to provide a fast and straightforward route to the molecule. nih.govnih.gov The entire synthesis, from starting materials to the crude product, can be completed in approximately two hours under mild reaction conditions. nih.govresearchgate.net

The process begins by dissolving isobutanol in acetonitrile. nih.gov Trichloroacetonitrile is added, followed by the dropwise addition of a solution of tetrabutylammonium dihydrogenphosphate in acetonitrile. nih.govresearchgate.net The mixture is stirred at room temperature, allowing the phosphorylation to proceed. researchgate.net After the reaction is complete, the crude product is purified. The final step involves an ion-exchange chromatography column (Dowex 50WX8) to substitute the tetrabutylammonium cation with ammonium ions, yielding the desired diammonium isobutyl phosphate as a white solid after solvent removal. nih.gov The entire sequential strategy, including synthesis and purification, can be completed in approximately eight hours. nih.govnih.gov

Table 2: Optimized Parameters for One-Pot Synthesis of Isobutyl Monophosphate Ammonium Salt

Parameter Value/Condition Source
Starting Alcohol Isobutanol (2 mmol) nih.govresearchgate.net
Phosphate Source Tetrabutylammonium dihydrogenphosphate (4.0 mmol) nih.govresearchgate.net
Activating Agent Trichloroacetonitrile (4.8 mmol) nih.govresearchgate.net
Solvent Acetonitrile nih.govresearchgate.net
Reaction Time 2 hours nih.govresearchgate.net
Temperature Room Temperature researchgate.net

The synthesis of phosphate esters can proceed through several mechanistic pathways, generally categorized as associative, concerted, or dissociative. frontiersin.org

Associative Pathway [AN + DN]: A stepwise mechanism involving a pentacoordinate intermediate. frontiersin.org

Concerted Pathway [ANDN]: A one-step SN2-like mechanism with simultaneous bond-making and bond-breaking. frontiersin.org

Dissociative Pathway [DN + AN]: A stepwise mechanism where a reactive metaphosphate intermediate is formed first. frontiersin.org

In the specific one-pot synthesis using trichloroacetonitrile, the proposed mechanism involves phosphate activation rather than alcohol activation. researchgate.netresearchgate.net The tetrabutylammonium dihydrogenphosphate reacts with trichloroacetonitrile to form a reactive mixed anhydride or a trichloroacetimidate (B1259523) intermediate. researchgate.netresearchgate.net This activated phosphate is then subjected to a nucleophilic attack by the hydroxyl group of isobutanol. researchgate.net This pathway is advantageous as it selectively produces the monophosphate ester and minimizes the formation of pyrophosphate byproducts. researchgate.net The final products of this step are the phosphate monoester and trichloroacetamide. researchgate.net

The stability and reactivity of phosphate esters are heavily influenced by the solvent and pH. frontiersin.org The hydrolysis of phosphate esters, the reverse of synthesis, involves the breaking of the P-O bond and an O-H bond of water, a process with a high energy barrier in neutral conditions. longdom.org

Alternative Synthetic Routes to Isobutyl Phosphate Ammonium Salts

Besides the optimized one-pot method, other synthetic routes can be employed to produce alkyl phosphate esters.

One notable alternative is an iodine-mediated phosphorylation reaction. acs.org This method allows for the phosphorylation of isobutyl alcohol using diethyl H-phosphite as the phosphorus source, molecular iodine as a catalyst, and H₂O₂ as the oxidant. acs.org This procedure is performed under mild, solvent-free conditions and can produce the corresponding phosphate ester in good to excellent yields. acs.org

A more traditional approach involves the direct reaction of an alcohol with phosphorus pentoxide (P₂O₅). researchgate.netgoogle.com This reaction can be used to prepare mono- and dialkyl phosphate esters. However, it often results in a mixture of products that requires subsequent separation or conversion steps. researchgate.net Similarly, phosphorus oxychloride (POCl₃) is a powerful phosphorylating agent used in industrial settings for producing phosphate esters, including triisobutyl phosphate. google.comriverlandtrading.com The reaction of POCl₃ with isobutanol, often facilitated by a catalyst, leads to esterification, followed by steps to remove byproducts and purify the final product. google.com

Transesterification reactions, where a phosphate ester reacts with an alcohol to exchange alkyl groups, represent another potential pathway, though this is less direct for the primary synthesis of a specific monoester like isobutyl phosphate. core.ac.uk

Exploration of Novel Catalytic Systems in Phosphate Esterification

The esterification of alcohols with phosphoric acid is a critical step in the synthesis of organophosphates like this compound. nih.gov Traditional methods often rely on strong, soluble acids such as sulfuric or phosphoric acid as catalysts. csic.es However, these methods can present challenges in product separation and catalyst removal. csic.es

Recent research has focused on the development of novel catalytic systems to improve the efficiency and selectivity of phosphate esterification. These include:

Phase Transfer Catalysis (PTC): PTC has been successfully employed in the synthesis of various organophosphorus compounds. tandfonline.com This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phosphate and an organic phase with the alcohol) by using a phase transfer catalyst, such as a quaternary ammonium salt. tandfonline.comtandfonline.com This can lead to milder reaction conditions and improved yields.

Solid Acid Catalysts: To circumvent the issues associated with soluble acid catalysts, solid acid catalysts have been investigated. csic.es Materials like sulfonated resins (e.g., Amberlyst-15) and modified natural phosphates have shown promise in catalyzing esterification reactions. csic.estandfonline.com These catalysts are easily separable from the reaction mixture, simplifying the workup process.

Phosphoric Acid Derivatives as Catalysts: Interestingly, phosphoric acid derivatives themselves can act as catalysts in acylation reactions, which are analogous to esterification. acs.org Studies have shown that in situ-generated diacylated mixed anhydrides are effective catalytic acyl transfer reagents. acs.org This suggests the potential for autocatalytic or more complex catalytic cycles in phosphate esterification.

The table below summarizes some of the catalytic systems explored for phosphate esterification.

Catalyst TypeExample(s)Key AdvantagesRelevant Findings
Phase Transfer Catalysts Benzyltriethylammonium chloride (TEBAC)Milder reaction conditions, improved selectivity.Effective in the rearrangement of α-hydroxyphosphonates to phosphates, a related reaction. tandfonline.com
Solid Acid Catalysts Amberlyst-16, a sulfonated resinEasy separation, reusability, reduced corrosion.Achieved >98% conversion in the esterification of lauric acid with 2-ethyl hexanol. csic.es
Modified Natural Phosphates Potassium-modified Moroccan phosphateInexpensive, environmentally benign.Showed catalytic activity in the rearrangement of α-hydroxyphosphonates. tandfonline.com
Phosphorous Acids Hypophosphorous acidHigh purity and excellent color of the ester product.Used as a catalyst in the esterification of phenols with carboxylic acids. google.com

Solid-Phase and Solution-Phase Comparative Synthesis Studies

The synthesis of organophosphates can be carried out in either the solution phase or on a solid support (solid-phase synthesis). Each approach has its distinct advantages and disadvantages.

Solution-Phase Synthesis: This is the traditional approach where all reactants are dissolved in a common solvent. mdpi.com It allows for a wide range of reaction conditions and is scalable. mdpi.com However, the purification of the final product from unreacted starting materials and byproducts can be challenging, often requiring multiple extraction and chromatography steps. mdpi.com A straightforward one-pot solution-phase method for synthesizing isobutyl-monophosphate ammonium salt from isobutanol has been reported, highlighting the feasibility of this approach. nih.gov

Solid-Phase Synthesis: In this method, one of the reactants is attached to a solid support, and the reactions are carried out by passing reagents over the support. google.comacs.org This greatly simplifies purification, as excess reagents and byproducts can be washed away, with the desired product remaining attached to the solid support until it is cleaved off in the final step. google.com Solid-phase synthesis is particularly well-suited for the preparation of libraries of compounds for screening purposes. buet.ac.bd While widely used for peptides and oligonucleotides, its application to smaller molecules like this compound is less common but conceptually feasible. mdpi.comgoogle.comacs.org

A comparative overview of the two methods is presented below:

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Reaction Environment Homogeneous (reactants in solution)Heterogeneous (one reactant on a solid support)
Purification Often complex (extraction, chromatography)Simplified (washing of the solid support) google.com
Scalability Generally more straightforward for large quantitiesCan be challenging for industrial-scale production
Monitoring Reaction progress can be monitored by samplingDirect monitoring of the reaction on the solid support is difficult
Reagent Use Can use stoichiometric amounts of reagents mdpi.comOften requires a large excess of reagents to drive reactions to completion

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound requires rigorous purification to remove unreacted starting materials, byproducts, and any catalyst residues. Industrial-grade diammonium phosphate, for instance, often contains a significant amount of impurities. researchgate.netatamankimya.com The purification of organophosphates can be achieved through a combination of crystallization and chromatographic techniques.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid compounds. For this compound, which is a salt, crystallization from a suitable solvent system can effectively remove impurities.

The general protocol involves:

Dissolution: Dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

Filtration: Hot filtration to remove any insoluble impurities.

Crystallization: Slow cooling of the filtrate to allow for the formation of well-defined crystals of the pure compound. Seeding with a small crystal of the pure product can sometimes be necessary to induce crystallization. sapub.org

Isolation: Collection of the crystals by filtration.

Washing: Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying: Drying the crystals under vacuum to remove the last traces of solvent.

The choice of solvent is crucial for successful recrystallization. For diammonium phosphate, mixtures of water and alcohol have been used. researchgate.netsapub.org The isolation of diammonium acetyl phosphate, a related compound, is achieved by precipitation as a crystalline solid from a methanolic solution. harvard.edu This suggests that a similar approach could be effective for this compound.

A study on the purification of industrial diammonium phosphate demonstrated that recrystallization can significantly reduce the levels of metallic and other impurities. researchgate.net

Chromatographic Purification Methods for Organophosphates

When crystallization alone is insufficient to achieve the desired purity, chromatographic methods are employed. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

For organophosphates, several chromatographic techniques are applicable:

Liquid Chromatography (LC): This is a versatile technique that can be used for both analytical and preparative-scale separations. High-performance liquid chromatography (HPLC) is particularly effective for the analysis and purification of organophosphates. chromatographyonline.com Different stationary phases can be used, with C18 (a nonpolar stationary phase) being common for reverse-phase chromatography. mdpi.comrsc.org

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable organophosphates. drawellanalytical.com The choice of the column's stationary phase is critical for achieving good separation. drawellanalytical.com For less volatile compounds, derivatization may be necessary to increase their volatility.

Ion-Exchange Chromatography: Given that this compound is a salt, ion-exchange chromatography can be a highly effective purification method. In this technique, the charged organophosphate would bind to a stationary phase containing oppositely charged functional groups and could then be eluted by changing the pH or ionic strength of the mobile phase.

The table below outlines various chromatographic methods used for organophosphate purification and analysis.

Chromatographic MethodStationary Phase ExamplesMobile Phase ExamplesPrinciple of Separation
High-Performance Liquid Chromatography (HPLC) C18, SilicaAcetonitrile/water, Methanol/waterPartitioning based on polarity. chromatographyonline.commdpi.com
Gas Chromatography (GC) Polyethylene glycol, polar materialsInert gases (Helium, Nitrogen)Partitioning based on volatility and interaction with the stationary phase. drawellanalytical.com
Ion-Exchange Chromatography Resins with charged functional groupsAqueous buffers with varying pH or salt concentrationReversible binding of charged molecules to an oppositely charged stationary phase.
Solid-Phase Extraction (SPE) C18, Primary Secondary Amine (PSA)Ethyl acetate, HexaneAdsorption of the analyte onto a solid sorbent, followed by elution. mdpi.comrsc.org

Advanced Structural Elucidation and Characterization of Diammonium Isobutyl Phosphate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and bonding environment of chemical compounds. For diammonium isobutyl phosphate (B84403), a combination of NMR and vibrational spectroscopy provides a holistic understanding of its atomic connectivity, conformational preferences, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus and Proton Nuclei

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For diammonium isobutyl phosphate, ¹H, ¹³C, and ³¹P NMR spectroscopy are particularly informative.

The chemical shift in an NMR spectrum provides information about the electronic environment of a nucleus.

¹H NMR: The proton NMR spectrum of the isobutyl group in this compound is expected to show distinct signals for the different types of protons. The methyl protons (CH₃) typically appear as a doublet, while the methylene (B1212753) protons (CH₂) adjacent to the phosphate group would also present as a doublet, and the methine proton (CH) as a multiplet. researchgate.netyale.edu The exact chemical shifts are influenced by the electronegativity of the neighboring oxygen and phosphorus atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the isobutyl group. Distinct signals are expected for the methyl, methylene, and methine carbons. The chemical shift of the carbon atom directly bonded to the oxygen of the phosphate group (C-O-P) will be significantly different from the others due to the deshielding effect of the oxygen atom. mdpi.com

³¹P NMR: Phosphorus-31 NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for characterizing phosphorus-containing compounds. huji.ac.ilslideshare.net The ³¹P chemical shift for this compound is characteristic of a phosphate ester. The specific chemical shift value is influenced by factors such as the nature of the alkyl group, pH, and solvent. huji.ac.ilacs.org Generally, the chemical shifts for such phosphate monoesters fall within a specific range, which helps in its identification. huji.ac.ilresearchgate.net The interaction with the ammonium (B1175870) counter-ions can also have a subtle effect on the ³¹P chemical shift.

Table 1: Predicted NMR Chemical Shift Ranges for this compound This table is interactive. Click on the headers to sort.

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H -CH₃ (methyl) ~0.9 (doublet)
¹H -CH- (methine) ~1.9 (multiplet)
¹H -CH₂-O- ~3.8 (doublet)
¹³C -CH₃ (methyl) ~19
¹³C -CH- (methine) ~29
¹³C -CH₂-O- ~75
³¹P Phosphate (O=P(O⁻)₂) ~0 to +5

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Spin-spin coupling constants (J-couplings) in NMR spectra provide valuable information about the dihedral angles between adjacent atoms, which is crucial for conformational analysis. nih.govmiamioh.eduauremn.org.br

³J(H-H) Coupling: The three-bond coupling constant between the methine proton and the methylene protons (³J(HC-CH)) in the isobutyl group can be used to infer the preferred conformation around the C-C bond. The magnitude of this coupling is related to the dihedral angle as described by the Karplus equation. miamioh.edu

³J(P-O-C-H) Coupling: The three-bond coupling between the phosphorus nucleus and the protons on the α-carbon of the isobutyl group (³J(P-O-C-H)) provides insight into the conformation around the P-O-C-C linkage. nih.gov Analysis of this coupling constant can help determine the rotational preferences of the isobutyl group relative to the phosphate moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. gatewayanalytical.com These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.gov

Specific regions of the IR and Raman spectra can be assigned to the vibrational modes of the isobutyl and phosphate groups.

Isobutyl Group Vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are typically observed in the 2850-3000 cm⁻¹ region.

C-H Bending: The bending vibrations (scissoring, wagging, twisting) of the C-H bonds appear in the 1350-1470 cm⁻¹ range.

C-O Stretching: The stretching vibration of the C-O bond is expected to appear in the 1000-1200 cm⁻¹ region.

Phosphate Group Vibrations: The phosphate ion (PO₄³⁻) has four fundamental vibrational modes, which can become active in the IR and Raman spectra upon forming an ester and interacting with counter-ions. nih.govresearchgate.net

P=O Stretching: The asymmetric and symmetric stretching vibrations of the P=O group are strong bands typically found in the 1100-1300 cm⁻¹ region. sci-hub.stresearchgate.net

P-O Stretching: The stretching vibrations of the P-O single bonds are observed in the 900-1100 cm⁻¹ range. nih.govresearchgate.net

O-P-O Bending: The bending vibrations of the O-P-O angles occur at lower frequencies, generally below 600 cm⁻¹. sci-hub.stresearchgate.net

Ammonium Ion Vibrations:

N-H Stretching: The stretching vibrations of the N-H bonds in the ammonium ion (NH₄⁺) are typically observed as a broad band in the 3000-3400 cm⁻¹ region.

N-H Bending: The bending vibrations of the N-H bonds appear around 1400-1450 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Ammonium) Stretching 3000-3400
C-H (Isobutyl) Stretching 2850-3000
N-H (Ammonium) Bending 1400-1450
C-H (Isobutyl) Bending 1350-1470
P=O (Phosphate) Stretching 1100-1300
P-O / C-O Stretching 900-1200
O-P-O (Phosphate) Bending < 600

N-H···O Hydrogen Bonds: The primary hydrogen bonds are expected to form between the protons of the ammonium ions (N-H) and the oxygen atoms of the phosphate group (P=O and P-O⁻). scirp.orgnih.gov These interactions can be observed in the IR spectrum as a broadening and shifting of the N-H and P=O stretching bands to lower frequencies. ias.ac.in

Influence on Vibrational Spectra: The formation of hydrogen bonds perturbs the vibrational frequencies of the involved functional groups. The strength of the hydrogen bond can be qualitatively assessed by the magnitude of the frequency shift. Analysis of these shifts in both IR and Raman spectra allows for a detailed understanding of the hydrogen bonding environment within the crystal lattice. ias.ac.in

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organophosphorus compounds through the analysis of ionized molecules and their fragments. researchgate.net In the study of this compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed to preserve the integrity of the molecular ion. researchgate.netnih.gov

The fragmentation pathways of organophosphorus compounds are well-documented and provide characteristic fingerprints. tandfonline.comkoreascience.kr For this compound, analysis would likely be conducted in positive ion mode, targeting the protonated molecule or adducts. The fragmentation process, often induced by collision-activated dissociation (CAD) or in-source fragmentation, would reveal structural information about the isobutyl group and the phosphate core. researchgate.netacs.org Common fragmentation patterns for organophosphate esters include the loss of alkyl groups and rearrangements within the phosphate moiety. koreascience.krfigshare.com

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy (typically within 5 ppm). nih.govlcms.cz For this compound, HRMS provides an exact mass measurement of the molecular ion, allowing for the confirmation of its elemental composition, C₄H₁₅N₂O₄P. nih.govresearchgate.net This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental formulas.

An HRMS analysis would compare the experimentally measured mass-to-charge ratio (m/z) of the molecular ion against the theoretically calculated exact mass. nih.gov

Table 1: Illustrative HRMS Data for this compound

Ion SpeciesCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Elemental Formula
[M+H]⁺187.08421187.08409-0.64C₄H₁₆N₂O₄P

Diffraction-Based Structural Determination

Diffraction techniques are paramount for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Beyond individual molecular structure, SC-XRD reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. mdpi.comresearchgate.net This arrangement is governed by intermolecular interactions. In phosphonium (B103445) salts, these interactions can include strong ionic attractions between the cation and anion, as well as weaker forces like hydrogen bonds. nih.gov For this compound, the crystal structure would be stabilized by extensive hydrogen bonding between the ammonium (NH₄⁺) cations and the phosphate oxygen atoms of the isobutyl phosphate anion. Analysis of analogous organophosphorus salts shows that van der Waals forces and specific contacts, such as C-H···O interactions, also play a significant role in stabilizing the crystal packing. iucr.orgresearchgate.net

Powder X-ray diffraction (XRD) is a powerful and rapid technique used to identify crystalline phases of a material. lambdatechs.comxos.com The method involves exposing a powdered sample, which contains a vast number of randomly oriented crystallites, to an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. xos.com By comparing this pattern to reference databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), the crystalline compounds present in the sample can be identified. lambdatechs.com

For this compound, XRD analysis would confirm its crystalline nature and identify its specific phase. Studies on similar compounds, such as commercial diammonium phosphate (DAP), have identified distinct monoclinic and tetragonal phases. researchgate.net An XRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), with intensities corresponding to the crystal lattice parameters. cambridge.orgnih.gov

Table 2: Representative Powder XRD Peaks for an Ammonium Phosphate Compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
16.55.3685
20.24.39100
23.83.7360
29.13.0775
31.52.8455
33.42.6840

Note: This table is illustrative and shows representative data for a crystalline ammonium phosphate. Actual peak positions and intensities would be specific to the crystal structure of this compound.

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement

Microscopic and Surface Characterization

Microscopic techniques are employed to visualize the morphology, particle size, and surface features of the crystalline powder. Scanning Electron Microscopy (SEM) is a common method used for this purpose, providing high-resolution images of the sample's surface topography. nih.gov Studies on related materials, such as diammonium hydrogen phosphate (DAP), have used microscopy to examine particle shape and changes resulting from chemical reactions or processing. mdpi.comresearchgate.net For this compound, SEM analysis would reveal the habit of the crystals (e.g., prismatic, tabular) and the degree of particle aggregation. This information is valuable for understanding the material's physical properties and behavior in various applications. fertilizer.org

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Distribution

SEM analysis provides high-resolution imaging of a sample's surface topography. For a crystalline solid like this compound, SEM would be employed to visualize the size, shape, and surface texture of its particles. It is anticipated that micrographs would reveal details about the crystal habit, the degree of aggregation, and the presence of any surface defects or impurities. The magnification capabilities of SEM would allow for examination from a broad overview of the powder to the fine details of individual crystals.

Complementing the morphological data from SEM, EDX analysis furnishes elemental composition information. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. The EDX detector measures the energy of these X-rays to identify the constituent elements and their relative abundance. For this compound, with the chemical formula C₄H₁₅N₂O₄P, EDX analysis is expected to detect the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Phosphorus (P).

The data generated from these analyses are typically presented in both qualitative and quantitative formats. An EDX spectrum would graphically display peaks corresponding to the elements present, while quantitative analysis would provide the weight and atomic percentages of these elements. This elemental data is crucial for confirming the purity of the compound and identifying any potential contaminants.

Detailed Research Findings

In the absence of direct experimental studies on this compound, the following tables represent the theoretically expected outcomes from an SEM-EDX analysis, based on the compound's stoichiometry.

Table 1: Expected Morphological Characteristics of this compound via SEM

ParameterExpected Observation
Particle Shape Crystalline, potentially with defined facets or irregular granular shapes depending on synthesis and processing conditions.
Size Range Dependent on crystallization method; could range from micrometers to millimeters.
Surface Texture Could vary from smooth to rough, with potential for agglomeration of smaller particles.
Aggregation Particles may exist as individual crystals or as larger agglomerates.

Table 2: Theoretical Elemental Composition of this compound from EDX Analysis

ElementSymbolAtomic Weight ( g/mol )Theoretical Atomic %Theoretical Weight %
Carbon C12.0118.1828.24
Hydrogen *H1.0168.188.88
Nitrogen N14.019.0916.47
Oxygen O16.0018.1837.61
Phosphorus P30.974.5518.20

*Note: EDX is not typically used for the detection of very light elements like Hydrogen.

The combination of SEM and EDX would thus provide a comprehensive micro-level characterization of this compound, confirming its elemental makeup and detailing its physical form. Such information is foundational for understanding the material's properties and behavior in various applications.

Theoretical and Computational Chemistry Studies of Diammonium Isobutyl Phosphate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules at the atomic level. These methods are instrumental in predicting molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like diammonium isobutyl phosphate (B84403), DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization) and to understand the distribution of electrons within the molecule.

DFT calculations, likely using a functional such as B3LYP or PBE0 combined with a basis set like 6-311++G(d,p), would be suitable for this system. researchgate.netrsc.org These combinations have been shown to provide a good balance of accuracy and computational cost for organophosphorus compounds. researchgate.netrsc.org The calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining the molecule's ground state geometry. The results would also provide electronic properties such as the distribution of atomic charges, which is crucial for understanding intermolecular interactions. For instance, studies on similar alkyl phosphates have successfully used DFT to calibrate force fields for molecular dynamics simulations by deriving partial charges. acs.org

Table 1: Predicted Optimized Geometrical Parameters for the Isobutyl Phosphate Anion (Theoretical) This table presents hypothetical, yet plausible, bond lengths and angles for the isobutyl phosphate anion, derived from standard values and data from analogous organophosphate compounds.

ParameterPredicted Value
P=O Bond Length~1.48 Å
P-O (ester) Bond Length~1.60 Å
P-O (anionic) Bond Length~1.52 Å
C-O (ester) Bond Length~1.45 Å
∠ O=P-O (ester)~115°
∠ O=P-O (anionic)~118°
∠ P-O-C~120°

Conformational Analysis and Energy Landscape Mapping

The isobutyl group in diammonium isobutyl phosphate is flexible, allowing for different spatial arrangements or conformations due to rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies. organicchemistrytutor.comlibretexts.org

For the isobutyl phosphate anion, rotation around the P-O and C-C bonds of the isobutyl group would lead to various conformers. nih.gov Each of these conformers represents a local minimum on the potential energy surface of the molecule. An energy landscape map can be generated by systematically rotating these bonds and calculating the energy at each step. This map reveals the most stable conformers (lowest energy) and the energy barriers between them. Studies on similar molecules like tri-n-butyl phosphate have shown that such analyses can be complex due to the large number of possible conformations, but they are crucial for understanding the molecule's behavior at room temperature. nih.gov The most stable conformer would be the one that minimizes steric hindrance between the bulky isobutyl group and the phosphate oxygen atoms. organicchemistrytutor.com

Table 2: Hypothetical Relative Energies of Isobutyl Phosphate Anion Conformers This table provides a simplified, illustrative example of the kind of data that would be generated from a conformational analysis, showing the relative stability of different rotational isomers (rotamers).

ConformerDihedral Angle (P-O-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
Anti180°0.0070
Gauche (+)+60°1.2015
Gauche (-)-60°1.2015

Vibrational Frequency Predictions and Spectroscopic Correlation

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. nih.gov These predicted spectra are invaluable for interpreting experimental spectroscopic data and identifying the molecule's structure.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for different functional groups. For example, the P=O stretching vibration is a strong, prominent feature in the IR spectra of organophosphates. cwejournal.org The P-O and C-O stretching frequencies, as well as the bending modes of the isobutyl group, would also be predicted. nih.govnih.gov Furthermore, the N-H stretching and bending vibrations of the ammonium (B1175870) cations would appear at distinct frequencies. cwejournal.orgresearchgate.net By comparing the calculated frequencies with experimental spectra (if available), a detailed assignment of the spectral bands to specific molecular motions can be achieved. Such analyses have been successfully performed for a variety of organophosphorus compounds, aiding in their structural characterization. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table lists expected vibrational frequencies based on data from analogous organophosphates and ammonium salts. cwejournal.orgresearchgate.net

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (Ammonium)3200 - 3400
C-H Stretch (Isobutyl)2850 - 3000
N-H Bend (Ammonium)1550 - 1630
P=O Stretch1250 - 1300
P-O Stretch950 - 1100
C-O Stretch1000 - 1150

Molecular Dynamics Simulations

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules together in a condensed phase (liquid or solid). MD simulations model the movements and interactions of atoms and molecules over time, providing insights into bulk properties.

Intermolecular Interaction Dynamics in Condensed Phases

In a solid or liquid state, molecules of this compound would interact with each other through various forces, including ionic interactions, hydrogen bonding, and van der Waals forces. MD simulations can model these interactions to understand the structure and dynamics of the condensed phase.

The primary interaction would be the strong ionic attraction and hydrogen bonding between the ammonium cations (NH₄⁺) and the isobutyl phosphate anions. The hydrogen atoms of the ammonium ions would act as hydrogen bond donors to the oxygen atoms of the phosphate groups. MD simulations of similar systems, such as ammonium phosphate solutions, have been used to study these interactions. ustc.edu.cn Additionally, the isobutyl groups would interact with each other through weaker van der Waals forces, influencing the packing and local structure of the material. Simulations of surfactants with quaternary ammonium heads have shown how alkyl tails aggregate and interact with phosphate groups. rsc.org

Solution-Phase Behavior and Solvation Sphere Characterization

When dissolved in a solvent like water, this compound would dissociate into its constituent ions. MD simulations are particularly powerful for studying how these ions interact with the solvent molecules. This includes characterizing the solvation sphere, which is the layer of solvent molecules immediately surrounding each ion.

For the isobutyl phosphate anion, water molecules would form strong hydrogen bonds with the negatively charged oxygen atoms. Ab initio MD simulations of the phosphate ion in water have shown that the solvation shell is highly structured, with water molecules oriented to maximize these interactions. researchgate.netacs.org The dynamics of water molecules within this solvation shell are significantly slower than in the bulk solvent. acs.org The ammonium cations would also be solvated by water molecules. The hydrophobic isobutyl group would have a different effect, tending to disrupt the local hydrogen-bonding network of water. MD simulations can quantify these effects by calculating properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the ion.

Solid-State Computational Modeling

Solid-state computational modeling provides a powerful lens through which to examine the crystallographic and electronic properties of materials like this compound. These theoretical approaches allow for the prediction and understanding of crystal structures, energetics, and the influence of imperfections within the crystal lattice.

Lattice Energy Minimization and Crystal Structure Prediction

Lattice energy minimization is a computational technique used to predict the most stable crystal packing arrangement for a given molecule. This method systematically explores various possible crystal structures, calculating the lattice energy for each to identify the one with the lowest energy, which corresponds to the most thermodynamically stable form. Crystal structure prediction (CSP) has become an invaluable tool, particularly in the pharmaceutical and materials science fields, for identifying potential polymorphs of a compound. mmlpi.chxtalpi.com The process often involves a Monte Carlo search of potential polymorphs, which are then ranked based on their theoretical energetic stability. mmlpi.ch

The prediction of crystal structures is a complex endeavor, as evidenced by a series of blind tests organized by the Cambridge Crystallographic Data Centre. researchgate.netnih.govnih.gov These tests have highlighted both the successes and the remaining challenges in accurately forecasting the crystal structures of molecules, especially those with flexibility. nih.gov Methodologies such as dispersion-corrected density functional theory (DFT-D) have shown promise in reliably predicting the crystal structures of some organic molecules. mmlpi.chnih.gov

For a compound like this compound, the process would begin with defining the molecular geometry and then exploring different packing arrangements in various space groups. The intermolecular interactions, including hydrogen bonding and van der Waals forces, are crucial in determining the final crystal structure and are modeled using sophisticated force fields or quantum mechanical methods. The hydrogen bonding between the ammonium cations and the phosphate anions would be a dominant factor in the crystal packing of this compound.

A generalized workflow for lattice energy minimization and crystal structure prediction is outlined below:

StepDescription
1. Molecular Conformation Analysis Identify low-energy conformations of the this compound molecule.
2. Crystal Packing Generation Generate a diverse set of plausible crystal packing arrangements using algorithms that sample different space groups and unit cell parameters.
3. Lattice Energy Calculation Calculate the lattice energy for each generated structure using force fields or quantum mechanical methods. This involves summing the intermolecular and intramolecular energies.
4. Structure Ranking Rank the predicted structures based on their calculated lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally.
5. Property Calculation For the most promising structures, further properties such as powder X-ray diffraction (PXRD) patterns can be calculated and compared with experimental data for validation. researchgate.net

Defect Chemistry and Non-Stoichiometry Investigations

Defect chemistry is the study of how imperfections in a crystal lattice influence the material's properties. In ionic crystals, common point defects include vacancies (missing ions) and interstitials (ions in positions not normally occupied). For organophosphates, the presence of defects can be critical. For instance, in other material systems, defects such as irregularities in the crystal lattice near the surface have been shown to be crucial for the adsorption and degradation of organophosphorus compounds. rsc.org

In the context of organophosphates, non-stoichiometry could arise from the loss of ammonia (B1221849), leading to a protonated phosphate species, or from the substitution of ions. The stability of the crystal lattice would depend on its ability to accommodate these changes without significant structural alteration. libretexts.org

Investigations into the defect chemistry of organophosphates could involve computational modeling to determine the formation energies of different types of defects. This would provide insight into which defects are most likely to occur and at what concentrations. Such studies are crucial for understanding the chemical reactivity and stability of these materials. For example, the presence of defects can create active sites that enhance catalytic activity or degradation processes. rsc.org

The potential for non-stoichiometry in phosphate-based materials has been explored in other contexts, such as in lithium-ion battery materials, where computational studies have been used to understand the structural changes that occur upon ion intercalation and de-intercalation. mit.edu Similar approaches could be applied to this compound to explore its potential for non-stoichiometric variations and the impact on its properties.

Chemical Reactivity and Reaction Mechanisms of Diammonium Isobutyl Phosphate

Phosphoryl Transfer Reaction Pathways

Phosphoryl transfer reactions are fundamental to the chemistry of phosphate (B84403) esters and involve the transfer of the phosphoryl group (R-PO₃) from a donor to an acceptor molecule. These reactions are central to numerous biological processes and industrial applications. For diammonium isobutyl phosphate, the key reactive site is the phosphorus atom, which is susceptible to attack by nucleophiles.

Nucleophilic Substitution Mechanisms at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of phosphate esters like this compound is a critical class of reactions. scispace.com These reactions can proceed through different mechanistic pathways, primarily distinguished as concerted or stepwise processes. sapub.org The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.

The substitution at the phosphorus atom can occur via two primary mechanisms: a concerted Sₙ2-type process or a stepwise addition-elimination pathway. nih.gov

Concerted Mechanism (Sₙ2(P)) : In this pathway, the formation of the new bond between the nucleophile and the phosphorus atom occurs simultaneously with the cleavage of the bond to the leaving group. sapub.org This process proceeds through a single, high-energy pentacoordinate transition state. sapub.org For many simple dialkyl phosphates, in the absence of special structural features, reactions are generally understood to involve concerted Sₙ2(P) processes. acs.org Theoretical studies have demonstrated that for concerted Sₙ2 reactions, a double-well potential energy surface (PES) with a single transition state is observed. researchgate.net

Stepwise Mechanism (Addition-Elimination) : This mechanism involves two distinct steps. First, the nucleophile attacks the electrophilic phosphorus atom to form a stable or transient pentacoordinate intermediate, often a trigonal bipyramidal (TBP-5C) species. scispace.comsapub.org In the second step, the leaving group departs from this intermediate to form the final product. sapub.org This pathway is favored under certain conditions, such as with very basic nucleophiles and poor leaving groups. sapub.org Stepwise reactions are characterized by a triple-well potential energy surface with two transition states and a central intermediate. researchgate.net

The choice between these mechanisms can be subtle. For instance, in the aminolysis of related phosphate esters, a change from a concerted to a stepwise mechanism has been observed as the basicity of the attacking amine increases. scispace.comsapub.org

The structure of the transition state (TS) or intermediate is key to understanding the reaction's energetics and outcome.

Transition State (Concerted Pathway) : In a concerted Sₙ2(P) reaction, the transition state is a pentacoordinate species where the nucleophile and the leaving group typically occupy the apical positions of a trigonal bipyramid. sapub.org The nature of this transition state can be described as "tight" or "loose". A "tight" transition state implies significant bond formation to the nucleophile and little bond cleavage to the leaving group, whereas a "loose" or "dissociative" transition state involves substantial bond breaking to the leaving group with little bond formation to the nucleophile. nih.gov The hydrolysis of phosphate diesters in solution, for example, is known to proceed through a relatively synchronous, or "tight," transition state. nih.gov

Intermediate (Stepwise Pathway) : In a stepwise mechanism, a pentacoordinate phosphorane intermediate is formed. acs.org This intermediate is a discrete chemical species with a finite lifetime, residing in a potential energy well between two transition states. researchgate.net For these intermediates to be viable, their energy barriers for decomposition back to reactants or forward to products must be significant. nih.gov Density functional theory (DFT) calculations have been instrumental in investigating the stability and structure of these intermediates in various organophosphorus reactions. nih.gov

The characterization of these states is often accomplished using a combination of experimental techniques, such as linear free energy relationships (LFERs) and kinetic isotope effects, and computational modeling. scispace.comacs.org For example, the Brønsted coefficient (β), derived from LFERs, provides insight into the degree of bond formation or cleavage in the rate-determining step. nih.gov

Ammonium (B1175870) Ion Reactivity and Dissociation

The two ammonium ions present in this compound contribute significantly to its chemical properties, particularly its behavior in solution and upon heating. These ions can act as proton donors and are subject to dissociation.

Ammonia (B1221849) Loss Mechanisms and Kinetics

Diammonium phosphate salts are known to lose ammonia, especially when heated or exposed to air. atamankimya.com The process for solid diammonium hydrogen phosphate (DAP), a closely related inorganic salt, involves a reversible dissociation into ammonia gas and monoammonium phosphate. wikipedia.org

(NH₄)₂HPO₄(s) ⇌ NH₃(g) + (NH₄)H₂PO₄(s) wikipedia.org

Dissociation Properties of Diammonium Hydrogen Phosphate (DAP) as an Analogue
ParameterValueCondition
Decomposition Start Temperature~70 °CHeating in air wikipedia.org
Dissociation Pressure of NH₃~5 mmHgAt 100 °C wikipedia.org
Solution pH (typical)7.5–8.0Aqueous solution wikipedia.org

Proton Transfer Processes and Acidity/Basicity Studies

NH₄⁺ ⇌ NH₃ + H⁺ (pKa ≈ 9.25)

(i-BuO)PO₃H⁻ ⇌ (i-BuO)PO₃²⁻ + H⁺ (pKa₂ of alkyl phosphates is typically ~6-7)

Proton transfer is a fundamental step in many reactions involving phosphate esters. For example, the hydrolysis of phosphate monoester monoanions is facilitated by an intramolecular proton transfer from a phosphoryl oxygen to the leaving group, stabilizing the developing negative charge. nih.gov In the context of this compound, the ammonium ions can act as proton donors to external bases or to the phosphate oxygen atoms, influencing the compound's reactivity and solubility. In non-aqueous environments or in the presence of catalysts, these proton transfer events can be coupled with electron transfer, opening up further reaction pathways. diva-portal.orgjst.go.jp

Hydrolytic Stability and Degradation Pathways of this compound

This compound, as a dialkyl phosphate ester, undergoes hydrolysis, a critical reaction influencing its stability and transformation. The cleavage of the P-O-C linkage is a key step in its degradation. longdom.org Generally, phosphate esters are known to be highly resistant to spontaneous hydrolysis under physiological conditions. frontiersin.org The stability and degradation pathways are significantly influenced by the molecular structure and external environmental factors.

Mechanistic Studies of Ester Hydrolysis

The hydrolysis of phosphate esters, including dialkyl derivatives like isobutyl phosphate, is a nucleophilic substitution reaction occurring at the phosphorus center. nih.gov The process typically involves the attack of a water molecule on the phosphorus atom, leading to the cleavage of a phosphoester bond (P-O). longdom.orgnih.gov

The mechanism for the hydrolysis of phosphate monoester dianions can follow two main hypothetical pathways: a concerted, substrate-assisted pathway or a stepwise, solvent-assisted pathway. nih.gov In the concerted mechanism, the attacking water molecule is deprotonated by the substrate itself. nih.gov In the stepwise pathway, a pentacoordinate intermediate is formed, which then breaks down. nih.gov For dialkyl phosphates, the hydrolysis mechanism is generally considered to be a two-step SN2(P) type reaction, involving nucleophilic attack on the phosphorus atom followed by an elimination step. acs.org

Computational studies and analyses of similar organophosphates provide insight into the electronic factors governing this reaction. The stability of the P-O bond is influenced by delocalization interactions, such as the anomeric effect, where lone pair electrons from an oxygen atom donate into the antibonding orbital (σ*) of an adjacent P-O bond, thereby weakening it. researchgate.net The nature of the alkyl group (in this case, isobutyl) also affects the reaction rate, primarily through steric and electronic effects. nih.gov However, some studies on zinc(II)O,O-dialkyl dithiophosphates found that the rates of hydrolysis were surprisingly independent of the nature of the alkyl substituent, suggesting that in some systems, hydrophobic interactions may control the accessibility of the phosphorus center to water. rsc.org

Influence of Environmental Factors on Chemical Transformation

The chemical transformation of this compound via hydrolysis is highly dependent on environmental conditions, primarily pH and temperature. These factors can significantly alter the rate and, in some cases, the pathway of degradation.

Influence of pH: The pH of the aqueous solution is a critical factor in the hydrolysis of organophosphate esters. researchgate.net The rate of hydrolysis can vary significantly between acidic, neutral, and alkaline conditions because the protonation state of the phosphate ester and the concentration of the nucleophile (H₂O or OH⁻) change with pH. nih.govasianpubs.org

Generally, the hydrolysis of organophosphate esters is catalyzed by both acid and hydroxide (B78521) ions. science.gov In strongly acidic solutions (low pH), the phosphate oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. asianpubs.org In alkaline solutions (high pH), the concentration of the much stronger nucleophile, the hydroxide ion (OH⁻), increases, leading to a significant acceleration of the hydrolysis rate. researchgate.netscience.gov For many organophosphate pesticides, the rate of hydrolysis increases by a factor of 10 for each unit increase in pH. researchgate.net Studies on various phosphate esters show they are typically most stable in neutral or slightly acidic conditions and least stable in alkaline conditions. researchgate.netnih.gov For instance, the half-life of chlorpyrifos (B1668852) oxon at 23°C decreases from 20.9 days at pH 8 to 6.7 days at pH 9. nih.gov

Effect of pH on Organophosphate Ester Hydrolysis Rate Constants

CompoundpHRate Constant (k, min⁻¹)Reference
Methylparathion3.00.017 ut.ac.ir
Methylparathion7.00.027 ut.ac.ir
Methylparathion9.00.028 ut.ac.ir

Influence of Temperature: Temperature has a profound effect on the rate of hydrolysis. An increase in temperature generally increases the reaction rate, as it provides the necessary activation energy for the reaction to proceed. For many organophosphate pesticides, a 10°C decrease in temperature can reduce the hydrolysis rate by a factor of two. researchgate.net The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation. Studies on the degradation of the organophosphate chlorpyrifos showed that the maximum degradation rate (≥ 99%) by the bacterium Arthrobacter sp. HM01 was achieved at 32°C, with significantly lower rates at 22°C (47%) and 40°C (58%). nih.gov While this study involves biodegradation, the underlying principle of temperature dependence on chemical reaction rates is fundamental.

Effect of Temperature on Organophosphate Degradation

CompoundTemperature (°C)Degradation Rate / Enzyme ActivityReference
Chlorpyrifos2247% degradation nih.gov
Chlorpyrifos32≥ 99% degradation nih.gov
Chlorpyrifos4058% degradation nih.gov
opdH enzyme55Highest relative activity nih.gov
opdH enzyme> 60Sharply decreased activity nih.gov

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data on the chemical compound This compound concerning its advanced applications in material science and catalysis as outlined in the requested article structure.

Role as a Catalyst or Co-catalyst in Organic Synthesis: No mechanistic investigations of its catalytic activity or specific modification strategies to enhance its catalytic performance were found.

Integration into Functional Materials: There is no available literature detailing its chemical interactions with polymer matrices, mechanisms for the controlled release of active components from such composites, or its application in inorganic matrix modification and consolidation.

The available research predominantly focuses on the more common inorganic salt, Diammonium phosphate (DAP) , and its various applications, which are distinct from the specified subject of this compound. While literature exists on the synthesis of related compounds like isobutyl monophosphate (ammonium salt), this information does not extend to the advanced catalytic and material science applications requested.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for the specific compound "this compound" due to the absence of relevant research findings in the public domain.

Advanced Application Research in Material Science and Catalysis

Integration into Functional Materials

Inorganic Matrix Modification and Consolidation Chemistry

Formation Mechanisms of Calcium Phosphate (B84403) Phases (e.g., Hydroxyapatite)

Diammonium isobutyl phosphate is a compound of interest in the synthesis of calcium phosphate phases, which are critical in various fields, including the conservation of cultural heritage and biomedical applications. The formation of hydroxyapatite (HAP), the main inorganic component of human bone and teeth, is a key area of this research. nih.gov The reaction is typically initiated by introducing a diammonium phosphate solution to a calcium-rich substrate. mdpi.com

The fundamental mechanism involves a reaction between the phosphate precursor and a calcium source, such as calcium carbonate (CaCO₃). mdpi.com The theoretical chemical pathway for the formation of hydroxyapatite using diammonium hydrogen phosphate (a related compound) is understood as a reaction where the calcium carbonate substrate reacts with the phosphate solution to form HAP, with by-products like carbon dioxide, ammonia (B1221849), and water. mdpi.com This process is not always direct; intermediate phases often form. Research shows that octacalcium phosphate (OCP) can co-crystallize with HAP, particularly in solutions containing other ions, and OCP is often an intermediate phase in the conversion of amorphous calcium phosphates to the more stable HAP. mdpi.comresearchgate.net

The reaction environment significantly influences the resulting crystalline phases. Factors such as pH, temperature, and the presence of other ions can dictate the type and quality of the calcium phosphate formed. semanticscholar.orgresearchgate.net For example, when using diammonium hydrogen phosphate as the phosphorus source, dicalcium phosphate may form at lower temperatures, while HAP is favored at higher temperatures. semanticscholar.org The availability of free calcium ions is a crucial factor; adding calcium chloride to the diammonium phosphate solution can increase the nucleation rate and density of the resulting calcium phosphate film. nih.gov However, the presence of ions like magnesium can interfere with HAP formation by associating with phosphate ions and slowing the transformation kinetics from amorphous phases to crystalline HAP. researchgate.netnih.gov

The morphology of the synthesized HAP can also be controlled by adjusting reaction conditions. Studies have shown that the pH of the reaction system can alter the shape of HAP crystals from needle-like to filamentous. semanticscholar.org Similarly, the temperature during treatment affects the morphology and structure of the formed HAP minerals, with ambient temperatures producing intricate networks and higher temperatures (e.g., 50°C) resulting in more compact, rose-like structures. nih.gov

Interfacial Chemistry with Carbonate Substrates

The application of this compound for treating carbonate materials, such as limestone or marble, is based on an in-situ dissolution–recrystallization process. mdpi.com The treatment aims to form a new, more durable layer of calcium phosphate, like hydroxyapatite, which is significantly less soluble than the original calcium carbonate substrate. mdpi.com

When a diammonium phosphate solution is applied to a carbonate surface, it initiates a reaction with the calcite (CaCO₃). mdpi.com This interaction leads to the partial transformation of the original material into newly-formed phosphate phases, which helps restore the integrity of the stone matrix. researchgate.net The newly formed hydroxyapatite network is expected to improve cohesion between loose particles on the surface and subsurface. mdpi.com

A key advantage of this process is the crystallographic compatibility between hydroxyapatite and calcite. Their lattice parameters are relatively close, which promotes strong bonding and compatibility in the nucleation of the new phosphate layer onto the carbonate stone's surface. mdpi.com The reaction by-products, such as ammonium (B1175870) carbonate and carbon dioxide, are generally innocuous and volatile, meaning no undesirable residues are expected to remain within the treated material. nih.gov

ParameterObservationSource
Reaction Type Dissolution-recrystallization mdpi.com
Substrate Calcium Carbonate (CaCO₃) mdpi.com
Primary Product Hydroxyapatite (HAP) mdpi.com
By-products Carbon dioxide, Ammonia, Water mdpi.com
Solubility Comparison HAP is much less soluble than calcite mdpi.com
Crystallographic Fit HAP and calcite have compatible lattice parameters mdpi.com

Mechanisms of Flame Retardancy in Materials

Phosphorus-containing compounds, including derivatives of diammonium phosphate, are widely used as halogen-free flame retardants in polymeric materials. nih.gov Their effectiveness stems from their ability to act in both the condensed phase (the solid material) and the gas phase (the flame) during combustion. nih.govnih.govresearchgate.net

Char Formation and Gas-Phase Inhibition Mechanisms

This compound functions as a flame retardant through a dual mechanism that involves promoting the formation of a protective carbonaceous layer (char) and inhibiting combustion reactions in the gas phase. nih.gov

Condensed-Phase Action (Char Formation): When exposed to heat, diammonium phosphate decomposes, producing phosphoric acid and polyphosphoric acid. researchgate.netresearchgate.net These acidic species act as catalysts, promoting the dehydration of the polymer. researchgate.net This process accelerates the cross-linking and cyclization of the polymer chains, leading to the formation of a stable, insulating char layer on the material's surface. nih.govresearchgate.netmdpi.com This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. nih.govresearchgate.net

It slows the diffusion of oxygen to the polymer and the escape of flammable volatile gases from the polymer to the flame. nih.gov

The amount of char produced is a key indicator of flame retardant efficiency; a higher char yield generally corresponds to better fire resistance. researchgate.net

Gas-Phase Action (Inhibition): Simultaneously, the decomposition of diammonium phosphate releases non-flammable gases, primarily ammonia (NH₃). researchgate.netrsc.org These gases dilute the concentration of oxygen and flammable gases in the vicinity of the flame, effectively smothering it. nih.govresearchgate.netrsc.org This is known as the gas-phase inhibition mechanism. Phosphorus-containing compounds can also be released into the gas phase, where they act as radical scavengers (e.g., PO• radicals), interrupting the chain reactions of combustion. nih.govuclan.ac.uk The combined effect is a reduction in the heat released during combustion. nih.gov

MechanismPhaseActionOutcome
Char Formation CondensedProduces phosphoric acid, which acts as a catalyst for polymer dehydration and cross-linking.Forms a stable, insulating char layer that protects the underlying material. nih.govresearchgate.netresearchgate.net
Gas-Phase Inhibition GasReleases non-flammable gases (e.g., ammonia) and phosphorus radicals.Dilutes flammable gases and oxygen; interrupts combustion chain reactions. nih.govnih.govrsc.org

Interaction with Polymeric Substrates at Elevated Temperatures

At elevated temperatures, the decomposition products of this compound actively interact with the polymeric matrix to impart flame retardancy. The process begins with the thermal decomposition of the phosphate compound. Diammonium hydrogen phosphate, for instance, starts to decompose at temperatures as low as 70°C, releasing ammonia. wikipedia.org

The phosphoric and polyphosphoric acids generated during decomposition are key to the interaction with the polymer. researchgate.net In polymers containing hydroxyl groups, such as cellulose, these acids facilitate phosphorylation, replacing hydroxyl groups with phosphate groups. researchgate.net This esterification process promotes charring instead of the formation of flammable volatile products. mdpi.com The resulting phosphorus esters and cross-linked structures form an intact char residue that acts as a barrier. researchgate.net

Analytical Methodologies for Diammonium Isobutyl Phosphate Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating complex mixtures. tandfonline.com For organophosphate compounds, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used. tandfonline.comchromatographyonline.comchromatographyonline.com

HPLC is a highly sensitive and selective method for the analysis of non-volatile or thermally labile compounds like diammonium isobutyl phosphate (B84403). chromatographyonline.comchromatographyonline.com The development of a robust HPLC method involves the careful selection and optimization of several key parameters to achieve the desired separation and detection.

Method Development Parameters:

Column: The choice of the stationary phase is critical. Reversed-phase columns, such as C18, are commonly used for the separation of organophosphates. researchgate.net

Mobile Phase: A mixture of a polar solvent (e.g., water, often with a buffer like ammonium (B1175870) dihydrogen phosphate) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typical for reversed-phase HPLC. researchgate.netnih.govcarlroth.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to optimize the separation of multiple components. infitek.com

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. nih.gov

Detector: A UV/VIS detector is commonly employed, with the detection wavelength set to a value where the analyte absorbs light, for instance, between 210 nm and 254 nm for many organophosphates. nih.govinfitek.com

Sample Preparation: Prior to HPLC analysis, samples may require a preparation step, such as solid-phase extraction (SPE), to remove interfering substances and concentrate the analytes. chromatographyonline.comchromatographyonline.com

Table 7.1: Illustrative HPLC Method Parameters for Organophosphate Analysis

ParameterSettingPurpose
Column C18 (250 x 4.6 mm, 5 µm)Provides a non-polar stationary phase for reversed-phase separation. researchgate.net
Mobile Phase Acetonitrile:Water (90:10, v/v)Elutes the compounds from the column based on their polarity. researchgate.net
Flow Rate 1.0 mL/minControls the speed of the separation and analysis time. researchgate.net
Detector UV/VIS at 219 nmDetects the analytes as they elute from the column. researchgate.net
Injection Volume 10 µLIntroduces a precise amount of the sample into the system. researchgate.net

This table presents a general example of HPLC conditions and is not specific to diammonium isobutyl phosphate.

Research has demonstrated the successful application of HPLC for the analysis of various organophosphorus pesticides, achieving good separation and low limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a method for simultaneous detection of profenofos (B124560) and fenthion (B1672539) reported LODs of 0.104 mg/L and 0.0328 mg/L, respectively. nih.gov

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. sci-hub.se Since this compound is a salt and thus non-volatile, it must first be converted into a volatile derivative before it can be analyzed by GC. nih.govcanada.ca

Derivatization:

Derivatization is a chemical reaction that modifies the analyte to make it suitable for GC analysis. researchgate.net For organophosphorus acids, common derivatization techniques include:

Silylation: Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the acidic protons with a tert-butyldimethylsilyl (TBDMS) group, creating a more volatile and thermally stable derivative. nih.gov

Alkylation/Benzylation: Reagents such as 3-benzyl-1-p-tolyltriazene can be used to form benzyl (B1604629) esters of phosphonic acids, which are amenable to GC analysis. d-nb.info

Once derivatized, the sample is injected into the gas chromatograph. The separation occurs in a capillary column, and a detector, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), is used for selective detection of phosphorus-containing compounds. epa.gov Mass spectrometry (MS) can also be coupled with GC (GC-MS) to provide structural information and more definitive identification of the analytes. sci-hub.senih.gov

Table 7.2: Example GC Conditions for Analysis of Organophosphate Derivatives

ParameterSettingPurpose
Column DB-5 (or similar non-polar capillary column)Separates the volatile derivatives based on their boiling points and polarity. nist.gov
Injector Temperature 250 °CEnsures rapid volatilization of the sample. d-nb.info
Oven Temperature Program e.g., 40 °C, ramped to 240 °CControls the separation by systematically increasing the column temperature. fmach.it
Carrier Gas Helium or NitrogenTransports the analytes through the column. fmach.it
Detector Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)Provides selective detection of phosphorus-containing compounds. epa.gov

This table presents general GC conditions and is not specific to a derivative of this compound.

Research on the GC analysis of organophosphorus nerve agent degradation products, which are structurally similar to the phosphate moiety of this compound, has shown that derivatization followed by GC-MS can achieve very low detection limits, often in the picogram range. nih.gov

Electrochemical Detection Methods

Electrochemical methods offer a rapid, sensitive, and often portable means of detecting organophosphate compounds. tandfonline.com These techniques are typically based on the interaction of the target analyte with a modified electrode surface, which generates a measurable electrical signal. tandfonline.commdpi.com

Several electrochemical approaches have been developed for the detection of organophosphates:

Enzymatic Biosensors: These sensors often utilize the inhibition of the enzyme acetylcholinesterase (AChE) by organophosphates. nih.gov The reduction in enzyme activity, which can be monitored electrochemically, is proportional to the concentration of the inhibitor. nih.gov

Non-Enzymatic Sensors: These sensors rely on the direct electrochemical oxidation or reduction of the organophosphate or its hydrolysis products at the electrode surface. rsc.org Nanomaterials, such as gold nanoparticles or carbon nanotubes, are often incorporated into the electrode to enhance sensitivity and selectivity. mdpi.comnih.gov

Indirect Detection: Some methods involve the chemical or enzymatic hydrolysis of the organophosphate to produce an electroactive species, such as p-nitrophenol, which can then be detected electrochemically. rsc.org

The performance of electrochemical sensors is characterized by parameters such as the limit of detection (LOD), linear range, and selectivity. For example, an electrochemical biosensor for the organophosphate chlorpyrifos (B1668852) demonstrated a wide linear detection range from 10 µg/L to 200 µg/L with a limit of detection of 3.1 µg/L. nih.gov Another approach for detecting phosphate ions, which could be applicable after hydrolysis of this compound, showed a linear relationship between the peak height and phosphate concentration in the range of 0.01 to 25 µM, with a detection limit of 32 nM. nih.gov

Table 7.3: Comparison of Electrochemical Detection Approaches for Organophosphates

Detection ApproachPrincipleAdvantages
Enzymatic Biosensors Inhibition of acetylcholinesterase activity. nih.govHigh sensitivity and selectivity for certain classes of organophosphates.
Non-Enzymatic Sensors Direct oxidation/reduction of the analyte or its hydrolysis products. rsc.orgMore robust and less susceptible to environmental factors than enzyme-based sensors. rsc.org
Indirect Detection Electrochemical measurement of a product formed from the analyte. rsc.orgCan be tailored for specific organophosphates that produce electroactive hydrolysis products.

Spectrophotometric Assays for Phosphate Quantification

Spectrophotometry provides a simple and cost-effective method for quantifying the phosphate component of this compound after appropriate sample preparation. ucdavis.edu These methods are typically colorimetric, meaning they rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the phosphate concentration. sigmaaldrich.com

A common method for phosphate determination is the molybdenum blue assay. ucdavis.edu In this assay, orthophosphate ions react with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by a reducing agent, such as ascorbic acid, to produce a stable blue-colored compound. The intensity of the blue color, measured with a spectrophotometer at a specific wavelength (e.g., around 600-880 nm), is directly related to the initial phosphate concentration. ucdavis.edusigmaaldrich.com

For the analysis of this compound, a hydrolysis step would be necessary to convert the organophosphate into inorganic orthophosphate prior to the colorimetric reaction.

Another spectrophotometric method involves the use of the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside and the enzyme purine-nucleoside phosphorylase. nih.govpnas.org In the presence of inorganic phosphate, the substrate is enzymatically converted, leading to an increase in absorbance at 360 nm. nih.gov This method can be very sensitive, with the ability to quantify phosphate concentrations down to 2 µM. nih.gov

Table 7.4: Characteristics of a Spectrophotometric Phosphate Assay

ParameterDescription
Principle Formation of a colored complex (e.g., molybdenum blue) upon reaction with phosphate. ucdavis.edusigmaaldrich.com
Wavelength of Maximum Absorbance Typically in the range of 600-880 nm for the molybdenum blue method. ucdavis.edusigmaaldrich.com
Linear Range The range of concentrations over which the absorbance is directly proportional to the concentration.
Limit of Detection The lowest concentration of phosphate that can be reliably detected.

Recent developments in spectrophotometric methods have focused on improving sensitivity and creating more environmentally friendly ("green") procedures. For example, a method using a magnesia mixture to form a stable white complex with organophosphates has been developed, with a detection limit of 0.16 mg. researchgate.net

Future Research Directions and Emerging Areas

Development of Green Synthesis Routes for Diammonium Isobutyl Phosphate (B84403)

A significant thrust in contemporary chemical research is the development of environmentally benign and sustainable manufacturing processes. For diammonium isobutyl phosphate, future research is focused on creating "green" synthesis routes that minimize waste, reduce energy consumption, and utilize non-toxic starting materials. Key areas of investigation include:

Atom Economy and Waste Valorization: Research is directed towards maximizing the incorporation of all starting materials into the final product, a principle known as atom economy. This involves exploring one-pot synthesis procedures that combine multiple reaction steps, thereby reducing the need for intermediate separation and purification, which are often sources of solvent and energy waste.

Bio-based Feedstocks: The potential of using bio-derived isobutanol, produced from the fermentation of renewable biomass, is a promising avenue for reducing the carbon footprint of this compound production.

Green Synthesis ApproachResearch FocusPotential Benefits
One-Pot Synthesis Combining reactions of isobutanol, a phosphorus source, and ammonia (B1221849) in a single vessel.Reduced waste, lower energy consumption, simplified processing.
Biocatalysis Utilizing enzymes for the phosphorylation of isobutanol.High selectivity, mild reaction conditions, use of renewable catalysts.
Flow Chemistry Performing synthesis in continuous flow reactors.Enhanced safety, precise process control, improved scalability.

Exploration of Novel Mechanistic Pathways in its Chemical Reactions

A fundamental understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for process optimization and the discovery of new applications. Future research will likely employ a combination of experimental and computational techniques to elucidate these pathways in greater detail. This includes:

Kinetic and Thermodynamic Studies: Detailed investigations into the rates and energy changes of the reactions involved in the synthesis of this compound will provide insights into the factors that control product formation and selectivity.

Identification of Intermediates: The detection and characterization of transient chemical species that form during the reaction can help to piece together the step-by-step mechanism.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction at a molecular level, providing a theoretical framework to complement experimental findings.

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

The ability to monitor chemical reactions as they occur, known as in-situ analysis, provides invaluable real-time data for process control and mechanistic studies. The application of advanced analytical techniques is a key emerging area for this compound research.

Process Analytical Technology (PAT): The integration of in-situ spectroscopic probes, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, directly into the reaction vessel allows for continuous monitoring of reactant consumption and product formation. This enables precise control over reaction parameters to optimize yield and purity.

Advanced NMR Spectroscopy: Techniques like two-dimensional NMR and solid-state NMR can provide detailed structural information about this compound and its interactions with other molecules in various physical states.

Hyphenated Chromatographic Techniques: The coupling of separation methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) allows for the sensitive detection and identification of trace impurities and byproducts, which is crucial for quality control.

Analytical TechniqueApplication in this compound ResearchData Obtained
In-situ FTIR/Raman Real-time monitoring of synthesis reactions.Reaction kinetics, concentration profiles of reactants and products.
Solid-State NMR Characterization of the compound in its solid form.Structural information, molecular packing, and dynamics.
GC-MS / HPLC-MS Separation and identification of components in a mixture.Detection and quantification of impurities and byproducts.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) offers powerful new tools for accelerating research and development. In the context of this compound, these technologies can be leveraged for:

Predictive Synthesis: Machine learning algorithms can be trained on existing datasets of reaction conditions and outcomes to predict the optimal parameters for synthesizing this compound with desired properties. This can significantly reduce the number of experiments required, saving time and resources.

Materials Discovery: AI can be used to screen virtual libraries of related organophosphate compounds to identify candidates with potentially enhanced properties for specific applications.

Process Optimization: AI-driven algorithms can analyze real-time data from in-situ monitoring techniques to dynamically adjust process parameters and maintain optimal production conditions, leading to improved efficiency and consistency.

The synergy between high-throughput automated experimentation and machine learning is expected to create a closed-loop system for the rapid discovery and optimization of synthesis and applications for this compound and other chemical compounds.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for diammonium hydrogen phosphate, and how is purity validated in laboratory settings?

  • Methodological Answer : DAP is synthesized by reacting phosphoric acid (H₃PO₄) with ammonia (NH₃) under controlled pH and temperature. The reaction proceeds until the desired ammonium-to-phosphate ratio is achieved. Purity is validated using:

  • X-ray Diffraction (XRD) for crystallinity analysis.
  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify trace impurities (e.g., heavy metals, sodium).
  • pH titration to confirm stoichiometric neutrality .

Q. Which experimental parameters are critical in dissolution kinetics studies of DAP in aqueous systems?

  • Methodological Answer : Key parameters include:

  • Concentration of DAP solution : Higher concentrations may alter solubility limits.
  • Temperature : Elevated temperatures (e.g., 25–60°C) accelerate dissolution but may induce side reactions.
  • Stirring speed : Optimized to avoid turbulence (e.g., 200–600 rpm) while ensuring homogeneous mixing.
  • Experimental designs often use gravimetric analysis to measure dissolution rates under controlled conditions .

Q. How is DAP integrated into agricultural field trials to assess phosphorus uptake efficiency?

  • Methodological Answer :

  • Randomized Complete Block Design (RCBD) with replication to minimize spatial variability.
  • Treatment variables : DAP application rates (e.g., 50–150 kg/ha) and timing (pre-planting vs. side-dressing).
  • Soil and tissue sampling : Phosphorus content in roots/shoots is quantified via colorimetric assays (e.g., molybdenum-blue method) .

Advanced Research Questions

Q. How can fractional factorial designs optimize DAP concentrations in microbial culture media?

  • Methodological Answer :

  • Central Composite Design (CCD) identifies influential variables (e.g., glycerol, yeast extract) while fixing non-critical factors (e.g., DAP at 5.5 g/L).
  • Response Surface Methodology (RSM) models interactions between variables to maximize biomass yield.
  • Example: In yeast cultures, DAP was fixed at 5.5 g/L after preliminary screening showed minimal impact on protein content .

Q. What statistical approaches resolve contradictions in DAP efficacy data across heterogeneous soil types?

  • Methodological Answer :

  • Meta-analysis aggregates data from multiple studies, adjusting for covariates like soil pH and organic matter.
  • Mixed-effects models account for random variations (e.g., regional climate differences).
  • Contradictions in phosphorus retention may arise from clay content; thus, stratified sampling by soil texture is recommended .

Q. How do controlled-release DAP formulations affect root morphology and long-term soil health?

  • Methodological Answer :

  • 3-year field trials compare conventional DAP with controlled-release DAP (CDAP) using:
  • Root imaging systems (e.g., WinRHIZO) to quantify surface area and branching.
  • Soil microbial assays to assess phosphatase enzyme activity.
  • Results show CDAP increases root surface area by 80% and reduces leaching by 30% compared to conventional DAP .

Methodological Notes

  • Contradictions in Data : Discrepancies in dissolution rates or agricultural efficacy often stem from uncontrolled variables (e.g., ionic strength of solutions, microbial activity in soil). Replication and sensitivity analysis are critical .
  • Emerging Techniques : Synchrotron-based X-ray absorption spectroscopy (XAS) is increasingly used to study phosphorus speciation in soils amended with DAP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.